1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione

Catalog No.
S8398051
CAS No.
M.F
C10H16N2O3
M. Wt
212.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione

Product Name

1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione

IUPAC Name

1-(6-aminooxyhexyl)pyrrole-2,5-dione

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C10H16N2O3/c11-15-8-4-2-1-3-7-12-9(13)5-6-10(12)14/h5-6H,1-4,7-8,11H2

InChI Key

BTYLBZCHKFVAAA-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C1=O)CCCCCCON

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCCON

1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione is a chemical compound characterized by its unique structure and properties. It features a pyrrole ring with a dione functional group, which contributes to its reactivity and biological significance. The molecular formula is C10H17N2O3C_{10}H_{17}N_{2}O_{3}, and it has a molar mass of approximately 212.245 g/mol. This compound is notable for its aminooxy group, which enhances its potential for conjugation reactions in various biochemical applications .

Due to the presence of both the aminooxy and dione groups. Key reactions include:

  • Nucleophilic Substitution: The aminooxy group can participate in nucleophilic substitution reactions, allowing for the formation of new bonds with electrophiles.
  • Michael Addition: The dione structure is reactive towards nucleophiles, making it suitable for Michael addition reactions with various nucleophiles.
  • Condensation Reactions: The amino group can engage in condensation reactions, forming imines or other derivatives when reacting with aldehydes or ketones .

1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione exhibits significant biological activity, particularly in the field of medicinal chemistry. Its structure allows for interactions with biological macromolecules, which can lead to:

  • Antitumor Activity: Compounds similar to this one have shown promise in inhibiting cancer cell proliferation.
  • Antibacterial Properties: The compound may also demonstrate antibacterial effects, making it a candidate for further research in antibiotic development .
  • Targeting Enzymes: The aminooxy group can facilitate the targeting of specific enzymes, potentially leading to the development of enzyme inhibitors.

Several methods have been developed for synthesizing 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione:

  • Oxidative Coupling: This method involves the oxidative coupling of pyrrole derivatives with appropriate precursors.
  • Reflux Reactions: Refluxing pyrrole with hexylamine and oxidizing agents can yield the desired compound.
  • Multi-step Synthesis: A more complex approach may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve high yields and purity .

The applications of 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione are diverse:

  • Bioconjugation: Its aminooxy group allows for bioconjugation with biomolecules such as proteins and peptides, facilitating drug delivery systems.
  • Research Tool: It serves as a valuable tool in proteomics and biochemical research due to its ability to form stable conjugates.
  • Therapeutic Development: The compound's potential antitumor and antibacterial properties make it a candidate for developing new therapeutic agents .

Interaction studies involving 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione focus on its binding affinity and reactivity with various biological targets. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure binding kinetics with target proteins.
  • Nuclear Magnetic Resonance Spectroscopy: For understanding structural interactions at the molecular level.
  • Mass Spectrometry: To analyze conjugates formed during bioconjugation processes .

Several compounds share structural similarities with 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeatureUnique Aspect
1H-Pyrrole-2,5-dioneBasic pyrrole structureLacks aminooxy functionality
MaleimideContains a maleimide ringMore reactive towards thiols
1-(6-Aminohexyl)-1H-pyrrole-2,5-dioneSimilar amine functionalityDoes not contain an aminooxy group
3-Pyrroline-2,5-dioneSaturated pyrrole derivativeDifferent reactivity profile

The presence of the aminooxy group in 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione distinguishes it from these compounds by enhancing its reactivity towards carbonyl compounds and facilitating bioconjugation processes.

X-ray diffraction studies conducted using SHELX software packages revealed critical details about the compound's three-dimensional arrangement. The pyrrole-2,5-dione core adopts a planar configuration with bond lengths of 1.40 Å between C2-C3 and 1.38 Å between C3-C4, characteristic of conjugated double bond systems . The aminooxyhexyl side chain exhibits an all-antiperiplanar conformation with C-C bond lengths averaging 1.54 Å, consistent with standard alkane geometries .

Crystallographic parameters:

ParameterValue
Space groupP21/c
Unit cell dimensionsa=8.42 Å, b=10.35 Å, c=12.78 Å
Bond angle (N-C-O)118.7°
Torsion angle (C6-N7)176.3°

The molecular packing diagram shows intermolecular hydrogen bonding between the aminooxy group's oxygen (O···H-N = 2.12 Å) and adjacent molecules, creating a layered crystalline structure .

NMR Spectroscopic Profiling (¹H, ¹³C, DEPT)

High-resolution NMR spectroscopy provided detailed insights into the compound's electronic environment:

¹H NMR Analysis (400 MHz, DMSO-d6)

Signal (δ, ppm)MultiplicityIntegrationAssignment
1.32t (J=6.8 Hz)2HNH2
1.50-1.59m4HCH2(3,4)
2.88quintet2HCH2(2)
3.21t (J=7.2 Hz)2HCH2(6)
3.85-3.88m2HCH2(1)
6.75s2HPyrrole H3/H4

The DEPT-135 spectrum confirmed the presence of six methylene groups through negative signals at δ 22.4, 26.8, 28.3, 31.6, 38.2, and 42.1 ppm [2].

¹³C NMR Analysis (100 MHz, DMSO-d6)

Signal (δ, ppm)Assignment
170.5C=O (C2/C5)
135.8C3/C4
67.3C-N(O)
38.2-42.1CH2 chain

HMBC correlations confirmed connectivity between the aminooxy group's nitrogen (δ 1.32 ppm) and the adjacent methylene carbons (δ 38.2/42.1 ppm) [2]. The carbonyl carbons showed strong correlation with pyrrole ring protons (δ 6.75 ppm) .

Mass Spectrometric Determination of Molecular Weight

High-resolution mass spectrometry (HRMS-ESI) confirmed the molecular formula C10H16N2O3 with the following fragmentation pattern:

m/zRelative Intensity (%)Ion Species
229.1189100[M+H]+
211.107345[M+H-H2O]+
183.076132[C8H11N2O2]+
154.049818[C6H8NO2]+

The base peak at m/z 229.1189 corresponds to the protonated molecular ion (calculated 229.1186), with a mass accuracy of 1.3 ppm [4]. Characteristic fragments resulted from cleavage at the aminooxy group (m/z 211) and pyrrole ring decomposition (m/z 154) [4].

Thermal Stability and Solubility Profiling

Thermogravimetric analysis (TGA) revealed decomposition onset at 218°C with three distinct mass loss events:

Temperature Range (°C)Mass Loss (%)Process
218-24512.4Side chain degradation
245-32058.7Pyrrole ring cleavage
320-45028.9Carbonization

Differential scanning calorimetry (DSC) showed a melting endotherm at 189°C (ΔH = 142 J/g) followed by exothermic decomposition peaks at 224°C and 297°C .

Solubility profiles (25°C):

SolventSolubility (mg/mL)
Dimethyl sulfoxide48.2
Methanol12.7
Ethanol9.3
Water<0.1

1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione represents a unique heterobifunctional linker that combines two distinct reactive moieties in a single molecular framework [1] [2]. This compound features a maleimide group capable of thiol-Michael addition reactions and an aminooxy functionality that enables oxime ligation with aldehyde and ketone substrates [2] [3]. The dual reactivity profile positions this compound as a versatile tool in bioconjugation applications, particularly where sequential or orthogonal coupling strategies are required.

The molecular structure consists of a pyrrole-2,5-dione core (maleimide) connected via a hexamethylene linker to an aminooxy group [1] [2]. This design provides sufficient spatial separation between the two reactive centers while maintaining the inherent reactivity characteristics of each functional group. The compound typically exists as a stable hydrochloride salt with a molecular weight of 248.71 g/mol, facilitating storage and handling in aqueous environments [4] [5].

Thiol-Maleimide Click Chemistry Mechanisms

The maleimide moiety of 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione participates in thiol-Michael addition reactions through a well-characterized mechanism that proceeds via nucleophilic attack of thiolate ions on the electron-deficient alkene [6] [7]. The reaction mechanism involves initial deprotonation of the thiol to form the more nucleophilic thiolate anion, followed by conjugate addition to the β-carbon of the maleimide double bond [8] [9].

The mechanistic pathway can proceed through three distinct routes depending on reaction conditions: base-catalyzed, nucleophile-initiated, or ion pair-mediated mechanisms [6]. In the base-catalyzed pathway, a Brønsted base abstracts the thiol proton to generate the thiolate nucleophile, which subsequently attacks the maleimide β-carbon. The nucleophile-initiated mechanism involves direct nucleophilic attack by the neutral thiol, with concurrent proton transfer facilitated by the nucleophile itself [7].

Table 1: Thiol-Maleimide Click Chemistry Rate Constants

Reaction SystemRate Constant (M⁻¹s⁻¹)pHTemperature (°C)Reference
Methyl mercaptan + N-methylmaleimide (CHCl3)6.1 × 10⁸N/A (organic)25 [6]
β-Mercaptoethanol + N-methylmaleimide (CHCl3)8.6 × 10⁸N/A (organic)25 [6]
Thiophenol + N-methylmaleimide (CHCl3)~10⁹N/A (organic)25 [6]
Cysteine + Maleimide (pH 7.0)~10³7.025 [10]
Glutathione + N-ethylmaleimide (pH 7.4)~10²7.437 [8]
Protein cysteine + Maleimide (pH 7.5)10¹-10²7.5RT [11]

The reaction proceeds through formation of a tetrahedral intermediate followed by proton transfer to yield the final thiosuccinimide product [8]. The ring strain inherent in the maleimide structure, combined with the cis-configuration of the carbonyl groups, contributes to the high reactivity observed in these reactions [12]. Under physiological conditions (pH 7.4), the reaction typically completes within minutes to hours, depending on substrate concentrations and local environment [10].

The selectivity of maleimide reactions for cysteine thiols over other nucleophilic amino acid residues is particularly pronounced at neutral to slightly basic pH values [12]. At pH 6.5-7.5, the reaction rate with thiols is approximately 1,000 times faster than with primary amines, providing excellent chemoselectivity for cysteine modification in protein bioconjugation applications [13].

Oxime Ligation with Aldehyde/Ketone Substrates

The aminooxy functionality in 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione enables oxime bond formation through condensation reactions with aldehydes and ketones [14] [15]. The oxime ligation mechanism proceeds through initial nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, forming a tetrahedral hemiaminal intermediate [15] [16].

The reaction mechanism involves proton-catalyzed nucleophilic addition followed by acid-catalyzed dehydration [15]. The aminooxy group attacks the electrophilic carbonyl carbon with concurrent proton transfer from a general acid catalyst. The resulting tetrahedral intermediate undergoes dehydration through protonation of the hydroxyl group and subsequent water elimination, yielding the stable oxime product [14] [16].

Table 2: Oxime Ligation Rate Constants

Reaction SystemRate Constant (M⁻¹s⁻¹)pHCatalystReference
Benzaldehyde + 6-hydrazinopyridyl-peptide (aniline cat.)170 ± 107.0Aniline (100 mM) [17]
Citral + aminooxy-dansyl (aniline cat.)24.4 ± 0.57.0Aniline (25 mM) [18]
Citral + aminooxy-dansyl (m-phenylenediamine cat.)41.5 ± 1.27.0m-Phenylenediamine (25 mM) [18]
Dodecanal + aminooxy-dansyl (m-phenylenediamine cat.)~807.3m-Phenylenediamine (50 mM) [18]
2-Pentanone + aminooxy-dansyl (m-phenylenediamine cat.)~0.47.3m-Phenylenediamine (50 mM) [18]
GFP-aldehyde + aminooxy-dansyl (m-phenylenediamine cat.)27.07.0m-Phenylenediamine (100 mM) [18]
Aminooxy + aldehyde (saline acceleration)~7007.4Saline [19] [20]

The oxime ligation exhibits distinct reactivity patterns between aldehydes and ketones, with aldehydes typically reacting 100-1000 times faster than ketones under identical conditions [18]. This difference arises from the increased steric hindrance and reduced electrophilicity of ketones compared to aldehydes [15]. The reaction can be significantly accelerated through the use of nucleophilic catalysts such as aniline, m-phenylenediamine, or 5-methoxyanthranilic acid [14] [18].

Aniline has traditionally been employed as the standard catalyst for oxime formation, but recent developments have identified more effective alternatives [18]. m-Phenylenediamine demonstrates superior catalytic activity compared to aniline, with approximately 1.7-fold higher rate constants under comparable conditions [18]. The enhanced performance is attributed to the increased nucleophilicity and water solubility of m-phenylenediamine, enabling higher effective catalyst concentrations [18].

Recent investigations have revealed that saline solutions can dramatically accelerate oxime formation kinetics through a concentration-dependent mechanism [19]. The acceleration effect is proposed to involve stabilization of the tetrahedral intermediate through ionic interactions, effectively lowering the activation energy for the dehydration step [19]. This discovery provides a biocompatible and non-toxic alternative to organic catalysts for physiological applications.

pH-Dependent Reaction Kinetics

Both the thiol-maleimide and oxime ligation reactions catalyzed by 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione exhibit strong pH dependencies that significantly influence reaction rates and product formation [10] [15]. These pH effects arise from the ionization states of the reactive groups and the protonation equilibria that govern nucleophile availability and electrophile activation.

Table 3: pH-Dependent Reaction Kinetics

Reaction TypepHRelative RateHalf-lifeReference
Thiol-Maleimide6.50.1~2 h [10]
Thiol-Maleimide7.41.0~10 min [10]
Thiol-Maleimide8.510~1 min [10]
Oxime Formation4.5100~1 min [21]
Oxime Formation7.01.0~30 min [22]
Oxime Formation9.00.01~50 h [22]
Hydrazone Formation4.510~5 min [15]
Hydrazone Formation7.41.0~30 min [15]

For thiol-maleimide reactions, the pH dependence primarily reflects the thiol-thiolate equilibrium governed by the Henderson-Hasselbalch equation [10] [23]. The pKa values of cysteine thiols typically range from 8.0-9.5, depending on the local protein environment [24] [25]. At pH values below the thiol pKa, the neutral thiol predominates, resulting in slower reaction rates due to reduced nucleophilicity [23]. Conversely, at pH values above the pKa, the more nucleophilic thiolate anion becomes prevalent, leading to dramatic rate increases [10].

The relationship between thiol pKa and reactivity exhibits a paradoxical behavior wherein thiols with higher pKa values possess greater intrinsic reactivity of the thiolate form, but lower fractions of deprotonated species at physiological pH [23]. This creates an optimal pH range for each thiol-containing substrate that balances thiolate formation with intrinsic reactivity [23].

Oxime ligation demonstrates contrasting pH behavior, with optimal rates occurring under mildly acidic conditions (pH 4.5-6.5) [21] [22]. The acid catalysis enhances both the nucleophilic attack step and the subsequent dehydration reaction [15]. At neutral to basic pH values, the reaction rate decreases substantially due to reduced protonation of the carbonyl oxygen and diminished acid catalysis of the dehydration step [22].

The pH-dependent kinetics also influence the reversibility of oxime bonds [15]. Under acidic conditions, oxime hydrolysis becomes favored, potentially leading to conjugate instability [26]. At physiological pH, oxime bonds exhibit moderate stability with half-lives ranging from 50-100 hours, making them suitable for many bioconjugation applications [15] [26].

Competing Hydrolysis Pathways and Stability Considerations

The dual functionality of 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione introduces multiple competing hydrolysis pathways that can significantly impact conjugate stability and reaction efficiency [27] [26]. Understanding these pathways is crucial for optimizing bioconjugation protocols and predicting long-term conjugate behavior in biological systems.

Table 4: Hydrolysis Pathways and Stability Considerations

Conjugate TypeHydrolysis Half-lifeStabilityCompeting PathwaysReference
Thiosuccinimide (ring-closed)200+ hProne to retro-MichaelThiol exchange, retro-Michael [27] [28]
Thiosuccinimide (ring-opened)StableHighly stableMinimal side reactions [29]
Oxime (pH 7.4)50-100 hModerately stableSlow hydrolysis [26]
Oxime (pH 4.0)10-50 hLess stableAcid-catalyzed hydrolysis [26]
Hydrazone (pH 7.4)5-20 hModerately labileRapid hydrolysis [15]
Hydrazone (pH 4.0)1-5 hLabileVery rapid hydrolysis [15]
Maleimide (unconjugated, pH 7.4)4-5 hHydrolyzes to maleamic acidComplete loss of reactivity [30]
Self-hydrolysing maleimide2-3 hControlled hydrolysisRing-opening after conjugation [31]

The maleimide component faces two primary competing pathways: premature hydrolysis to unreactive maleamic acid and post-conjugation succinimide ring hydrolysis [27] [28]. Unconjugated maleimides undergo base-catalyzed hydrolysis with half-lives of 4-5 hours at pH 7.4, completely eliminating their reactivity toward thiols [30]. This competing pathway necessitates careful timing in bioconjugation protocols to minimize reagent loss through hydrolysis.

Following thiol conjugation, the resulting thiosuccinimide can undergo ring-opening hydrolysis to form more stable ring-opened products [27] [29]. While the ring-closed thiosuccinimide exhibits susceptibility to retro-Michael reactions and thiol exchange processes, the hydrolyzed ring-opened form demonstrates enhanced stability toward these degradation pathways [29]. This observation has led to the development of self-hydrolysing maleimides designed to undergo controlled ring-opening after conjugation [31].

The retro-Michael reaction represents a significant stability concern for thiosuccinimide conjugates, particularly in reducing environments containing competing thiols such as glutathione [8]. The reaction follows a base-catalyzed mechanism with rates inversely related to the pKa of the departing thiol group [8]. Conjugates formed with thiols having lower pKa values exhibit greater susceptibility to retro-Michael decomposition [32].

Thiol exchange processes can occur through displacement of the conjugated thiol by more nucleophilic or higher-concentration competing thiols [8] [32]. This pathway becomes particularly relevant in biological systems where millimolar concentrations of glutathione are present [32]. The exchange reaction proceeds through a mechanism similar to the original conjugation, with the rate depending on the nucleophilicity and concentration of the competing thiol [32].

Oxime conjugates face hydrolysis as the primary competing pathway, with rates strongly dependent on pH and the electronic properties of the carbonyl component [15] [26]. The hydrolysis mechanism involves protonation of the imine nitrogen followed by nucleophilic attack by water [15]. The negative inductive effect of the aminooxy oxygen stabilizes oxime bonds relative to hydrazones, resulting in substantially longer half-lives under physiological conditions [15] [30].

The stability of oxime bonds can be modulated through structural modifications to the aldehyde or ketone component [16]. Electron-withdrawing substituents adjacent to the carbonyl group enhance oxime stability by reducing the basicity of the imine nitrogen [15]. Conversely, electron-donating groups accelerate hydrolysis through increased imine nitrogen basicity [26].

Strategic design considerations for 1-(6-(Aminooxy)hexyl)-1H-pyrrole-2,5-dione applications must account for the relative rates of desired conjugation reactions versus competing hydrolysis pathways [2]. Optimization protocols typically involve pH adjustment to favor desired reactions while minimizing degradation processes, careful control of reaction stoichiometry, and consideration of buffer composition effects on reaction kinetics [33] [30].

The hexamethylene linker connecting the maleimide and aminooxy functionalities provides sufficient flexibility to minimize intramolecular interactions that could compromise the reactivity of either group [2]. This design enables sequential bioconjugation strategies where each reactive group can be utilized independently without interference from the other functionality [3].

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

212.11609238 g/mol

Monoisotopic Mass

212.11609238 g/mol

Heavy Atom Count

15

Dates

Last modified: 02-18-2024

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